molecular formula C19H20N4 B2849836 3-(Butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile CAS No. 868153-08-6

3-(Butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile

Cat. No. B2849836
CAS RN: 868153-08-6
M. Wt: 304.397
InChI Key: MKUZHWMYNDQDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structures, line-angle structures, or 3D models .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, the type of reaction (e.g., addition, substitution, elimination), the conditions under which the reaction is carried out (e.g., temperature, pressure, solvent), and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this purpose can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties can include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

Synthesis and Characterization

Compounds with intricate structures like "3-(Butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile" often undergo extensive synthesis and characterization processes. For example, research by Al‐Azmi and Mahmoud (2020) showcases the synthesis and antimicrobial activities of novel triazol and carbonitrile derivatives, emphasizing the importance of spectroscopic analyses in characterizing these compounds (Al‐Azmi & Mahmoud, 2020).

Antimicrobial Applications

Several studies have synthesized and evaluated the antimicrobial properties of compounds containing triazole or carbonitrile groups. Shetty et al. (2009) synthesized novel thienopyrimidines and triazolothienopyrimidines, demonstrating their antibacterial and antifungal activities. This indicates that similar compounds might be explored for their potential in combating microbial infections (Shetty, Lamani, & Khazi, 2009).

Structural and Mechanistic Studies

Compounds with complex structures offer unique opportunities to study reaction mechanisms and structural dynamics. For instance, Grimme and Krauthäuser (1997) explored the Cope rearrangement of a tetracyclic compound, providing insights into the effects of strain and rigidity on reaction rates. Such studies could be relevant for understanding the reactivity and stability of complex molecules, including "3-(Butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile" (Grimme & Krauthäuser, 1997).

Applications in Organic Synthesis

The methodologies developed for synthesizing and manipulating similar compounds can have broad applications in organic chemistry. For example, Tandon and Lucas (2008) discussed metal-induced carbon–carbon bond formation in the synthesis of a tricyclic system, demonstrating the potential of complex molecules in facilitating novel synthetic routes (Tandon & Lucas, 2008).

Safety And Hazards

Safety and hazards information for a compound can include its toxicity, flammability, reactivity, and any precautions that should be taken when handling it .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved .

properties

IUPAC Name

3-butan-2-yl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-4-12(2)22-10-9-14-13(3)15(11-20)18-21-16-7-5-6-8-17(16)23(18)19(14)22/h5-8,12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUZHWMYNDQDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCC2=C1N3C4=CC=CC=C4N=C3C(=C2C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.